molecular formula C11H19N3O B6628962 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol

3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol

Cat. No.: B6628962
M. Wt: 209.29 g/mol
InChI Key: GHBQTQVFRVPNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPAP and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EPAP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. EPAP has also been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
EPAP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. EPAP has also been found to have antioxidant properties and may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

EPAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. EPAP is also relatively non-toxic and has been found to have low side effects. However, EPAP has limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in certain experiments. EPAP also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on EPAP. One area of interest is the development of new synthesis methods that can produce EPAP in a more efficient and cost-effective manner. Another area of interest is the investigation of EPAP's potential use in treating other types of cancer and inflammatory diseases. Finally, there is a need for further research into the mechanism of action of EPAP to better understand its effects on the body.
Conclusion:
In conclusion, 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure EPAP. EPAP has been found to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While EPAP has advantages for use in lab experiments, it also has limitations. Future research on EPAP should focus on developing new synthesis methods, investigating its potential use in treating other diseases, and further understanding its mechanism of action.

Synthesis Methods

The synthesis of EPAP involves the reaction of 2-amino pyrazine with 3-ethyl-2-bromo-1-pentanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into EPAP. This synthesis method has been optimized to produce high yields of pure EPAP.

Scientific Research Applications

EPAP has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically in prostate cancer. EPAP has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.

Properties

IUPAC Name

3-ethyl-1-(pyrazin-2-ylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-9(4-2)10(15)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBQTQVFRVPNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CNC1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.